molecular formula C11H8ClNO B13798063 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride CAS No. 68634-09-3

3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Katalognummer: B13798063
CAS-Nummer: 68634-09-3
Molekulargewicht: 205.64 g/mol
InChI-Schlüssel: YZVFQWWARVKPAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) is a complex organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a cyano group, a carbonyl chloride group, and a dihydroindene structure, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through the cyclization of suitable precursors such as 2-alkynylbenzaldehydes.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under controlled conditions.

Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or the cyano group to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group can be replaced by nucleophiles like amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of advanced materials, including polymers and resins with specific properties.

Wirkmechanismus

The mechanism of action of 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and carbonyl chloride group can participate in various chemical interactions, including hydrogen bonding, covalent bonding, and electrostatic interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) can be compared with other indene derivatives, such as:

    1H-Indene-5-carbonyl chloride: Lacks the cyano group, which may result in different chemical reactivity and biological activity.

    3-Cyano-2,3-dihydro-1H-indene:

    1H-Indene-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and uses.

The presence of both the cyano group and the carbonyl chloride group in 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) makes it unique and versatile for various synthetic and research applications.

Eigenschaften

CAS-Nummer

68634-09-3

Molekularformel

C11H8ClNO

Molekulargewicht

205.64 g/mol

IUPAC-Name

3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c12-11(14)8-3-1-7-2-4-9(6-13)10(7)5-8/h1,3,5,9H,2,4H2

InChI-Schlüssel

YZVFQWWARVKPAL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1C#N)C=C(C=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.